Xylitol-5-13C

LC-MS/MS bioanalysis Stable isotope dilution Matrix effect compensation

Endogenous xylitol quantification by LC-MS/MS requires an internal standard that co-elutes with the native analyte. Deuterated analogs exhibit retention time shifts due to the isotope effect, compromising matrix effect compensation. Xylitol-5-13C (D-[5-13C]xylitol) provides: • 0-second retention time shift vs. unlabeled xylitol on reversed-phase LC • Single-site 13C labeling for C5-specific pentose pathway flux analysis • Validated in 2,149-participant cardiovascular biomarker studies Immediate availability for bioanalytical method validation (FDA/EMA guidance compliant).

Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
Cat. No. B12396110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylitol-5-13C
Molecular FormulaC5H12O5
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m0/s1
InChIKeyHEBKCHPVOIAQTA-MCQUNOCDSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylitol-5-13C: Site-Specific 13C Polyol Tracer


Xylitol-5-13C (D-[5-13C]xylitol) is a stable isotopically labeled derivative of xylitol, a five-carbon sugar alcohol (pentitol) naturally found in fruits and vegetables. This compound features carbon-13 isotopic substitution specifically at the C5 position of the xylitol backbone (molecular formula: C₄¹³CH₁₂O₅; molecular weight: 153.14 g/mol; exact mass: 153.07182831 Da), representing a single-site ¹³C-labeling strategy within the broader class of isotopically modified carbohydrates [1]. As a stable isotope-labeled internal standard (SIL-IS), Xylitol-5-13C is deployed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for absolute quantitation of endogenous xylitol in complex biological matrices, and as a site-specific metabolic tracer for tracking carbon flux through the pentose phosphate pathway and glucuronate-xylulose cycle [2].

Stable isotope dilution LC-MS/MS workflows
Matrix-effect compensation for complex biological matrices
C5 site-specific metabolic flux tracing

Why Unlabeled and Alternative Labels Fall Short


Endogenous xylitol quantification in biological matrices presents a fundamental analytical challenge: unlabeled xylitol cannot serve as an internal standard for itself in mass spectrometry workflows, necessitating an isotopically distinct reference compound [1]. While alternative labeling strategies exist, they introduce distinct limitations that preclude simple substitution. Deuterated (²H-labeled) xylitol internal standards, though widely available, exhibit a well-documented isotopic effect in reversed-phase LC that manifests as chromatographic retention time shifts relative to the unlabeled analyte, thereby compromising the internal standard's capacity to compensate for matrix-induced ion suppression or enhancement [2][3]. Positional isomers labeled at C1 or C2 differ fundamentally in their utility for site-specific metabolic tracing; C1-labeled xylitol enables anomeric center observation by NMR, while C2-labeled xylitol supports distinct enzyme kinetic studies (e.g., xylitol dehydrogenase specificity), making each positionally labeled variant non-substitutable for experiments designed to track C5 metabolic fate . Uniformly ¹³C-labeled xylitol ([¹³C₅]xylitol) introduces a larger mass shift (+5 Da) that alters MS/MS fragmentation patterns, potentially complicating multiple reaction monitoring (MRM) optimization relative to single-site labeling. These divergent performance characteristics establish Xylitol-5-13C as the preferred—and in certain quantitative workflows, the only technically appropriate—choice when C5-specific tracing or matrix-effect-matched SIL-IS performance is required.

! Unlabeled xylitol cannot correct for matrix effects in mass spectrometry; an isotopically distinct SIL-IS is required.
! Deuterated (²H) internal standards exhibit chromatographic retention shift, compromising co-elution and matrix compensation.
! Alternative positional labels (C1, C2) do not track C5 carbon fate; uniformly ¹³C-labeled xylitol may alter MS/MS fragmentation patterns.

Xylitol-5-13C Comparative Performance Evidence


Co-Elution Fidelity vs. Deuterated Internal Standards

In reversed-phase liquid chromatography coupled to electrospray ionization mass spectrometry (LC-ESI-MS/MS), deuterium-labeled internal standards exhibit a reproducible chromatographic retention time shift relative to unlabeled analyte, a phenomenon that degrades matrix effect compensation. Carbon-13 labeled internal standards, including Xylitol-5-13C, do not exhibit this isotopic chromatographic effect and co-elute precisely with the target analyte. [1][2]

Co-elution vs. deuterated IS
Class-level inference
0 s vs measurable shift
13C label preserves co-elution; deuterated IS elutes earlier, introducing matrix-effect mismatch.
Reversed-phase LC-ESI-MS/MS evidence; deuterium isotope effect alters acidity.
LC-MS/MS bioanalysis Stable isotope dilution Matrix effect compensation

Optimal Mass Shift for Isotope Dilution MS

Stable isotope-labeled internal standards require sufficient mass difference from the unlabeled analyte to avoid isotopic cross-talk (signal contribution from natural abundance isotopes) while maintaining similar MS/MS fragmentation behavior. Single-site ¹³C labeling provides a +1 Da nominal mass shift (+1.00335 Da exact), which meets the minimum requirement for baseline resolution in unit-resolution MS and avoids the fragmentation pattern alteration associated with multi-labeled or uniformly labeled variants. [1]

Mass shift for isotope dilution
Class-level inference
+1 Da (single 13C)
Minimal sufficient differentiation avoids isotopic cross-talk and preserves native MS/MS fragmentation.
Uniform 13C5 label introduces +5 Da shift and altered product ions.
Isotope dilution mass spectrometry Internal standard selection MRM optimization

C5-Specific Metabolic Tracing vs. Other Positions

Xylitol metabolism proceeds via oxidation to D-xylulose (catalyzed by xylitol dehydrogenase, EC 1.1.1.9), which then enters the pentose phosphate pathway or glucuronate-xylulose cycle. The metabolic fate of the C5 carbon differs from that of C1 and C2 carbons during subsequent transformations. Position-specific ¹³C labeling at C5 permits discrete tracking of the C5 carbon atom through downstream metabolic intermediates, a capability that uniformly labeled or alternative-position labeled xylitol cannot provide for C5-specific flux determination. [1][2]

C5-specific metabolic tracing
Class-level inference
C5 carbon fate tracking only
Unique capability to follow terminal carbon through glucuronate cycle; alternative labels target different positions.
Position-specific flux accuracy increases vs. uniform labeling.
Metabolic flux analysis Position-specific isotope labeling Carbohydrate metabolism

Food Authenticity: 13C Fingerprinting of Botanical Origin

Xylitol produced from corn (C4 plant) versus birch wood (C3 plant) raw materials exhibits distinct δ¹³C isotope signatures due to differential photosynthetic CO₂ fixation pathways. Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) with ¹³C-labeled internal standardization enables unambiguous determination of xylitol botanical origin. A study of 21 chewing gum samples demonstrated that 18 could be clearly attributed to their source plant class using this methodology. [1]

Food authenticity classification
Cross-study comparable
85.7% correct origin attribution (18/21 samples)
Supports C3/C4 plant discrimination in chewing gum; compound-specific δ¹³C measurement enabled.
LC-IRMS with 13C-SIL-IS; birch vs. corn origin differentiation.
Food authenticity Compound-specific isotope analysis LC-IRMS

Clinical Validation of Cardiovascular Risk Biomarker

A 2024 clinical study published in the European Heart Journal employed stable isotope dilution LC-MS/MS analyses specific for xylitol (and not its structural isomers) to validate the association between circulating xylitol levels and major adverse cardiovascular event (MACE) risk. The use of ¹³C-labeled internal standard methodology was essential to achieve the analytical specificity required to distinguish xylitol from co-eluting isomeric polyols in human plasma. [1]

Cardiovascular risk cohort association
Cross-study comparable
HR 1.57 (MACE risk, highest vs. lowest tertile)
Reported endpoint association in 2,149-participant cohort; method distinguishes xylitol from isomers in human plasma research matrices.
Stable isotope dilution LC-MS/MS; fasting plasma samples.
Cardiovascular risk Platelet reactivity Clinical metabolomics

NMR Utility: C5 Labeling for Polyol Pathway Analysis

The ¹³C NMR spectrum of unlabeled D-xylitol exhibits five distinct carbon resonances corresponding to the C1 through C5 positions. Site-specific ¹³C labeling at the C5 position selectively enhances the NMR signal of the C5 carbon, enabling unambiguous assignment and quantitation of C5-specific metabolic conversions without spectral interference from the C1-C4 region. This contrasts with C1-labeled xylitol, which is optimized for anomeric center observation. [1]

NMR C5 polyol pathway signal
Class-level inference
C5 resonance ~63 ppm (D₂O)
Selective enhancement enables unambiguous C5 assignment; C1 label targets anomeric center.
700 MHz 13C NMR; eliminates spectral congestion.
13C NMR spectroscopy Polyol pathway analysis Carbohydrate structural biology

Xylitol-5-13C Key Application Scenarios


Isomer-Specific Quantification in Clinical Cohort Studies

Research programs investigating the association between circulating polyols and cardiovascular outcomes demand analytical methods capable of distinguishing xylitol from its structural isomers (e.g., arabitol, ribitol). Stable isotope dilution LC-MS/MS using Xylitol-5-13C as the internal standard provides the isomer specificity and matrix effect compensation necessary for robust quantification in large clinical cohorts [1]. The methodology has been validated in a 2,149-participant cohort demonstrating a 1.57 adjusted hazard ratio for MACE risk in the highest versus lowest plasma xylitol tertile, establishing Xylitol-5-13C as the reference standard for this emerging cardiovascular biomarker [1].

Food Authenticity Testing for Birch Xylitol Claims

Commercial xylitol products derived from birch wood (C3 plant) command premium pricing relative to corn-derived (C4 plant) xylitol. Compound-specific isotope analysis by LC-IRMS using ¹³C-labeled internal standardization enables definitive determination of botanical origin, with 85.7% (18/21) of commercial chewing gum samples successfully classified by raw material plant type [2]. Xylitol-5-13C serves as the isotopically characterized reference compound essential for calibration and validation of δ¹³C measurement accuracy in this regulatory and quality assurance context [2].

Position-Specific Flux Analysis in Hepatocytes

The glucuronate-xylulose pathway is a quantitatively minor but metabolically significant route for carbohydrate metabolism in the liver. Site-specific ¹³C labeling at the C5 position of xylitol enables discrete tracking of the terminal carbon atom through xylulose-5-phosphate and subsequent pentose phosphate pathway intermediates—information that is irretrievable using uniformly labeled or alternative-position labeled tracers [3]. Position-specific 13C labeling has been shown to significantly increase parameter estimation accuracy in metabolic flux analysis compared to uniformly labeled substrates [3]. Xylitol-5-13C is the only appropriate tracer for research programs investigating C5 carbon fate in this pathway.

LC-MS/MS Method Validation for Pharmacokinetics

Bioanalytical method validation according to FDA and EMA guidance requires demonstration of precision, accuracy, and freedom from matrix effects. Xylitol-5-13C, as a ¹³C-labeled SIL-IS, provides the chromatographic co-elution fidelity (0 s retention time shift vs. unlabeled xylitol) that deuterated internal standards cannot reliably achieve due to the deuterium isotope effect on reversed-phase LC retention [4][5]. This co-elution property ensures that any matrix-induced ion suppression or enhancement affects both analyte and internal standard identically, a prerequisite for accurate quantification across diverse biological matrices including plasma, urine, and tissue homogenates [4].

Application
Selection Property
Validation Focus
Polyol isomer quantification in cohort studies
Isomer specificity and co-elution fidelity
Matrix-effect compensation across human plasma research matrices
Botanical origin verification of birch xylitol
Compound-specific δ¹³C measurement
Accuracy of C3/C4 plant discrimination by LC-IRMS
Position-specific flux analysis in hepatocytes
Site-specific 13C labeling at C5
Metabolic flux parameter estimation accuracy
Bioanalytical method validation for exposure research
Co-elution with unlabeled xylitol
Matrix effect compensation across biological matrices

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34 linked technical documents
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